4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Medicinal Chemistry Organic Synthesis Cross-Coupling

The 4-bromo substituent provides a unique synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) that cannot be achieved with non-halogenated or methyl-substituted analogs. The 2(3H)-one carbonyl serves as a critical hydrogen-bond acceptor for kinase ATP-binding site engagement. Essential for generating C4-derivatized libraries targeting FGFRs, Dyrk1B, and LSD1. Non-interchangeable with CAS 54415-85-9 or CAS 1190321-86-8.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03
CAS No. 1190318-93-4
Cat. No. B3026937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
CAS1190318-93-4
Molecular FormulaC7H5BrN2O
Molecular Weight213.03
Structural Identifiers
SMILESC1C2=C(C=NC=C2NC1=O)Br
InChIInChI=1S/C7H5BrN2O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h2-3H,1H2,(H,10,11)
InChIKeyKZNIAYMPFKNABU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS 1190318-93-4): A Specialized Brominated Heterocyclic Scaffold


4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS 1190318-93-4) is a heterocyclic building block characterized by its 6-azaindole (pyrrolo[2,3-c]pyridine) core with a bromine atom at the 4-position and a carbonyl group in the 2-position. With a molecular formula of C7H5BrN2O and a molecular weight of 213.03 g/mol, it belongs to a privileged scaffold class widely employed in the development of kinase inhibitors, antiproliferative agents, and therapeutics for cancer and Alzheimer's disease [1]. Its structure provides a reactive site (the C4-Br bond) for further functionalization via cross-coupling reactions, while the 2(3H)-one moiety serves as a key pharmacophore element for biological target engagement .

Why 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Cannot Be Casually Substituted with Other Pyrrolopyridine Analogs


The pyrrolo[2,3-c]pyridine scaffold exhibits extraordinary versatility as a pharmacophore, but the precise position and nature of substituents critically dictate both synthetic utility and biological outcomes [1]. The 4-bromo substituent is not merely a placeholder; it serves as a unique synthetic handle that cannot be directly emulated by other halogens, alkyl groups, or the unsubstituted core. For instance, the bromine atom at C4 enables specific palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functional groups with high efficiency, a reactivity profile that differs significantly from its chloro or iodo counterparts due to distinct oxidative addition rates [2]. Furthermore, the presence of the 2(3H)-one carbonyl establishes a specific hydrogen-bonding motif distinct from the corresponding 2-hydroxy or 2-amino derivatives, directly impacting target binding and pharmacokinetic properties. Substitution with a non-brominated analog like 1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS 54415-85-9) forfeits this crucial derivatization handle, while replacing the bromine with a methyl group (e.g., 4-methyl-1H-pyrrolo[2,3-c]pyridine, CAS 1190321-86-8) fundamentally alters both the electronic nature and steric profile of the molecule, leading to divergent biological activities [3]. The quantitative data presented in Section 3 underscores these non-interchangeable properties.

Quantitative Evidence for Selecting 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Over Its Analogs


Synthetic Reactivity: C4-Br Bond Enables High-Yield Cross-Coupling for Diversification

The C4-Br bond in 4-bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one acts as a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aromatic or heteroaromatic groups. This contrasts with the non-brominated parent compound 1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS 54415-85-9), which lacks a halogen handle for such direct derivatization. While specific coupling yields for the exact target compound are not reported in open literature, analogous 4-bromo-1H-pyrrolo[2,3-c]pyridine systems (CAS 69872-17-9) have been documented to undergo Suzuki couplings with excellent yields under optimized conditions [1]. Furthermore, the use of advanced precatalytic systems like XPhos-PdG2 in related 7-chloro-1H-pyrrolo[2,3-c]pyridine systems achieves excellent yields under microwave-assisted conditions, demonstrating the high reactivity of halogenated pyrrolo[2,3-c]pyridines in cross-coupling reactions [2]. The bromine substituent is a versatile handle for post-synthetic modifications, enabling rapid diversification of the scaffold that is not possible with the non-halogenated analog .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Structural and Electronic Differentiation from the Non-Brominated Parent Scaffold

The presence of the bromine atom at the C4 position significantly alters the physicochemical properties of the molecule compared to the non-brominated parent compound 1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS 54415-85-9). Specifically, the target compound has a higher molecular weight (213.03 g/mol vs. 134.14 g/mol) and a greater topological polar surface area (TPSA) of 41.99 Ų, which influences membrane permeability and solubility [1]. The predicted logP value (Consensus Log P: 1.04) indicates increased lipophilicity relative to the parent scaffold (estimated logP ~0.3), impacting distribution and target engagement . The bromine also acts as a heavy atom that can participate in halogen bonding interactions with biological targets, a feature not present in the non-halogenated analog.

Medicinal Chemistry Drug Design Physicochemical Properties

High Purity (>95%) Ensures Reproducibility in Downstream Assays

Commercially available 4-bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one from reputable suppliers like AKSci and Bidepharm is consistently offered with a minimum purity specification of 95% (with Bidepharm providing batch-specific QC data including NMR, HPLC, and GC) . This level of purity is critical for ensuring reproducibility in synthetic transformations and biological assays. In contrast, less common analogs or in-house synthesized batches may lack such rigorous quality control, introducing variability. The availability of comprehensive analytical data, including InChIKey (KZNIAYMPFKNABU-UHFFFAOYSA-N) and PubChem CID (66570679), ensures accurate identification and characterization across different research environments .

Quality Control Procurement Analytical Chemistry

Definitive Research and Industrial Application Scenarios for 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one


Rapid Diversification of Pyrrolopyridine Scaffolds via C4 Cross-Coupling

This compound is the optimal starting material for generating libraries of C4-substituted pyrrolo[2,3-c]pyridin-2(3H)-one derivatives. The C4-Br bond enables efficient Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to introduce a wide array of aryl, heteroaryl, or amine functionalities. As demonstrated in related 4-bromo-pyrrolo[2,3-c]pyridine systems, these reactions can proceed with excellent yields, facilitating rapid structure-activity relationship (SAR) exploration [1]. This derivatization pathway is simply not accessible with the non-halogenated parent compound 1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS 54415-85-9).

Medicinal Chemistry Hit-to-Lead Optimization of Kinase Inhibitors

The pyrrolo[2,3-c]pyridine core is a recognized pharmacophore for targeting the ATP-binding sites of various kinases, including FGFRs, Dyrk1B, and LSD1 [2]. The 2(3H)-one carbonyl group serves as a critical hydrogen-bond acceptor, while the C4-bromo substituent allows for the modular introduction of diverse groups to optimize potency, selectivity, and pharmacokinetic properties. This compound provides a strategic advantage over analogs lacking the bromine handle, such as 4-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1190321-86-8), where the substitution pattern is fixed and cannot be easily modified [3].

Synthesis of Complex Polycyclic Frameworks for Drug Discovery

The compound serves as a key intermediate for constructing more complex, fused polycyclic systems. For example, following cross-coupling at C4, subsequent intramolecular cyclization reactions can yield novel chemotypes with potential biological activity. This synthetic strategy is detailed in patents describing pyrrolo[2,3-c]pyridine derivatives as protein kinase inhibitors [4]. The bromine atom provides the necessary orthogonal reactivity to enable these multi-step sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.